molecular formula C22H16N2O3 B2733356 (2Z)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 330158-59-3

(2Z)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2733356
CAS RN: 330158-59-3
M. Wt: 356.381
InChI Key: WAVCCEQUOIODHZ-GYHWCHFESA-N
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Description

The compound is a derivative of chromene, a heterocyclic compound, with an imino group and a phenoxyphenyl group attached. The exact properties and applications would depend on the specific structure and functional groups present .


Synthesis Analysis

The synthesis of such compounds typically involves organic chemistry reactions, possibly including condensation reactions or other types of coupling reactions . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure analysis of such a compound would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure. The imino group might be reactive, and the compound could potentially undergo reactions such as reduction or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined through various laboratory tests .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s a drug, it might interact with certain receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicology studies. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

2-(4-phenoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c23-21(25)19-14-15-6-4-5-9-20(15)27-22(19)24-16-10-12-18(13-11-16)26-17-7-2-1-3-8-17/h1-14H,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVCCEQUOIODHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C(=CC4=CC=CC=C4O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide

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